molecular formula C10H15NO3S2 B13211125 N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide

Cat. No.: B13211125
M. Wt: 261.4 g/mol
InChI Key: ZJWALMWFZIYJEP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO3S2. This compound is characterized by the presence of a sulfonamide group, which is known for its wide range of applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide typically involves the reaction of 4-(2-sulfanylethoxy)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-sulfanylethoxy)benzenesulfonamide

InChI

InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)10-5-3-9(4-6-10)14-7-8-15/h3-6,15H,7-8H2,1-2H3

InChI Key

ZJWALMWFZIYJEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCS

Origin of Product

United States

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